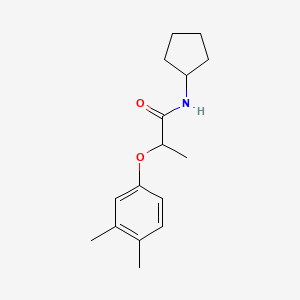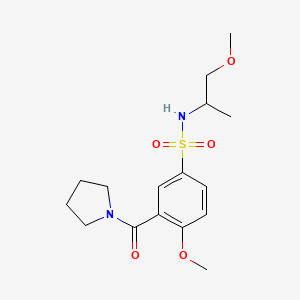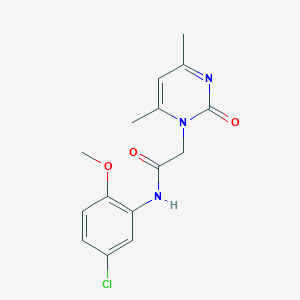![molecular formula C17H18N2O2 B4752990 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4752990.png)
2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize N-(3-Amino-4-methylphenyl)benzamide .Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Drug Synthesis
The compound is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
Reactions at the Benzylic Position
The compound can be used to study reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Study of Nucleophilic Substitution Reactions
The compound can be used to study nucleophilic substitution reactions . Substitutions at the benzylic position can be either SN1 or SN2 .
Study of Free Radical Substitution Reactions
The compound can be used to study free radical substitution reactions . These reactions involve the removal of a hydrogen atom from the benzylic position to form a free radical .
Study of Halogen Addition Reactions
The compound can be used to study halogen addition reactions . These reactions involve the addition of a halogen atom, such as bromine or chlorine, to the benzylic position .
Mechanism of Action
Target of Action
The primary target of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.
Biochemical Pathways
The biochemical pathways affected by 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound could disrupt the normal process of protein maturation, leading to downstream effects on various cellular functions .
Result of Action
The molecular and cellular effects of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide’s action would depend on the specific proteins affected by the inhibition of Methionine aminopeptidase. This could potentially lead to changes in cellular function or structure .
properties
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-13(9-7-12)10-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGLOFZNYXSIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(p-Tolyl)propanamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4752926.png)

![N-[4-(4-morpholinyl)benzyl]-3-phenylpropanamide](/img/structure/B4752946.png)
![2-oxo-2-phenylethyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B4752948.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752971.png)
![[4-bromo-2-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4752972.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)


![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4753014.png)

![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753020.png)